tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate

Lipophilicity Drug-likeness Permeability prediction

tert-Butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate (CAS 1360603-30-0) is a Boc-protected amino alcohol featuring a cyclopropane ring substituted at the 2-position with a hydroxymethyl group and linked via a methylene spacer to a tert-butoxycarbonyl (Boc)-protected amine. With molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol, this bifunctional building block offers two orthogonal reactive handles—a primary alcohol and a protected primary amine—making it a versatile intermediate for the synthesis of spirocyclopropanated bioactive analogues, protease inhibitor scaffolds, and macrocyclic drug candidates.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Cat. No. B13671007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC1CO
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)
InChIKeyKXNPTSIIVCAMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate (CAS 1360603-30-0): A Bifunctional Cyclopropyl Building Block for Medicinal Chemistry and Drug Discovery


tert-Butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate (CAS 1360603-30-0) is a Boc-protected amino alcohol featuring a cyclopropane ring substituted at the 2-position with a hydroxymethyl group and linked via a methylene spacer to a tert-butoxycarbonyl (Boc)-protected amine [1]. With molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol, this bifunctional building block offers two orthogonal reactive handles—a primary alcohol and a protected primary amine—making it a versatile intermediate for the synthesis of spirocyclopropanated bioactive analogues, protease inhibitor scaffolds, and macrocyclic drug candidates [2]. Its computed XLogP3 of 0.9 and topological polar surface area (TPSA) of 58.6 Ų place it within favorable drug-like property space [1].

Why Regioisomeric and Spacer-Variant Cyclopropyl Carbamates Cannot Replace tert-Butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate


Within the family of Boc-protected cyclopropyl methanol building blocks, subtle variations in regiochemistry and methylene spacer length produce measurable differences in physicochemical properties that directly impact synthetic utility and downstream pharmacological profiles. For example, the 1-position hydroxymethyl analog tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) exhibits a lower XLogP3 of 0.6 and only 4 rotatable bonds versus 0.9 and 5 for the target 2-substituted methylene-spacer variant, altering both lipophilicity-driven permeability and conformational sampling in derived ligands [1]. The cis-2-(Boc-amino)cyclopropanemethanol analog (CAS 170299-61-3), lacking the methylene spacer, positions the amine directly on the cyclopropane ring, constraining the vector angle of the deprotected amine and reducing the reach into target binding pockets . Consequently, indiscriminate substitution among these building blocks can lead to divergent SAR outcomes, failed synthetic routes, or suboptimal physicochemical profiles in lead optimization campaigns.

Quantitative Differentiation Evidence: tert-Butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate vs Closest Analogs


Increased Lipophilicity (ΔXLogP3 = +0.3) vs the 1-Position Hydroxymethyl Analog Enhances Predicted Membrane Permeability

The target compound (CAS 1360603-30-0) possesses a computed XLogP3 of 0.9, compared to 0.6 for the 1-position regioisomer tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) where the carbamate is attached directly to the cyclopropyl ring carbon [1]. This +0.3 log unit increase, attributable to the methylene spacer, predicts moderately improved passive membrane permeability based on Lipinski-related guidelines where XLogP3 values between 1 and 3 are generally considered optimal for oral bioavailability [2].

Lipophilicity Drug-likeness Permeability prediction

Enhanced Conformational Flexibility: 5 Rotatable Bonds vs 4 in the Directly-Attached Carbamate Analog

The target compound contains 5 rotatable bonds, compared to 4 rotatable bonds for tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2), as computed by PubChem [1]. The additional rotatable bond, originating from the methylene spacer between the cyclopropane ring and the carbamate nitrogen, increases the accessible conformational space of the deprotected aminomethyl group. This provides a wider angular distribution of the primary amine for engagement with protein targets or for further synthetic elaboration [2].

Conformational flexibility Rotatable bonds Molecular recognition

Regioisomeric Differentiation: 2-Position Hydroxymethyl vs 1-Position Hydroxymethyl Determines Scaffold Geometry in Bioactive Compound Synthesis

The target compound places the hydroxymethyl substituent at the 2-position of the cyclopropane ring, with the Boc-aminomethyl group attached via a methylene spacer at the 1-position. In contrast, the regioisomer tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate (CAS 153248-46-5) places both the hydroxymethyl and the Boc-aminomethyl groups at the 1-position, creating a geminally disubstituted cyclopropane [1]. The 1-position regioisomer has been specifically cited as a reactant in the synthesis of imidazolylalkylamine inhibitors of human glutaminyl cyclase, with the geminal arrangement providing a distinct exit vector geometry for the elaborated amine . The 2-substituted target compound offers an alternative vector relationship (vicinal vs geminal substitution) that can be exploited when SAR exploration demands a different spatial presentation of the elaborated functionalities.

Regiochemistry Building block Spacer engineering

Commercial Purity Benchmarks: 95–97% Purity with Multiple Verified Suppliers vs Limited Single-Source Availability for Chiral Analogs

The target compound is available at purities of 95% (AKSci, Calpaclab, Pharmaffiliates) and 97% (CymitQuimica) from multiple independent suppliers, with in-stock ordering and same-day shipping options from suppliers such as Cato Research Chemicals . In contrast, stereochemically defined chiral analogs such as tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS 153861-59-7) are typically available at 95% purity but from fewer suppliers, with higher list prices (e.g., $310/100 mg from AChemBlock) and longer lead times . The racemic target compound thus offers a more cost-effective and reliably sourced entry point for initial SAR exploration, with the option to transition to chiral material once activity is confirmed.

Procurement Purity Supply chain reliability

High-Impact Application Scenarios for tert-Butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Exploiting Vicinal Cyclopropyl Substitution for 3D-Fragment Library Design

The target compound's vicinal substitution pattern (hydroxymethyl at C2, CH₂-NHBoc at C1) provides a distinct 3D vector geometry that expands the conformational and spatial diversity of fragment libraries. As demonstrated by cyclopropyl building block designs at Astex following the 'rule of two,' bifunctional cyclopropyl fragments with protected amine and alcohol handles enable efficient fragment elaboration via Suzuki-Miyaura cross-coupling and other transformations [1]. The target compound's XLogP3 of 0.9 and TPSA of 58.6 Ų align with fragment-like property guidelines, making it suitable for direct screening or rapid derivatization in fragment-to-lead campaigns, whereas the geminal 1-position analog (CAS 153248-46-5) or directly-attached carbamate (CAS 107017-73-2) would orient elaborated groups along different vectors, potentially missing critical binding interactions [2].

Protease Inhibitor Lead Optimization: Spacer-Engineered Building Block for P1/P2 Site Probing

Reports indicate that derivatives of tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate have been applied in protease inhibitor development, where the cyclopropane ring introduces conformational rigidity while the methylene spacer provides sufficient reach for the deprotected amine to engage catalytic residues [1]. The additional rotatable bond (5 vs 4 in the direct-attachment analog CAS 107017-73-2) permits subtle adjustments of the amine position without sacrificing the metabolic stability conferred by the strained cyclopropane ring. Research teams developing inhibitors of serine, cysteine, or aspartyl proteases can use this building block to systematically vary the P1-P2 linker geometry while keeping the cyclopropane core constant.

Macrocycle Synthesis: Conformational Sampling for Kinase and Protein-Protein Interaction Targets

Patents covering macrocyclic inhibitors of ALK kinase and myeloperoxidase cite cyclopropyl methanol carbamate building blocks as key intermediates for constructing conformationally constrained macrocyclic scaffolds [1]. The target compound's bifunctional nature (alcohol + protected amine) enables sequential functionalization—first through the hydroxymethyl group (e.g., esterification, etherification, or oxidation) followed by Boc deprotection and amine acylation—to assemble macrocyclic rings with precise control over ring size and geometry. The 5 rotatable bonds and XLogP3 of 0.9 provide a favorable balance of flexibility and lipophilicity for generating orally bioavailable macrocycles, addressing a key challenge in the development of this therapeutically important compound class [2].

Cost-Effective Initial SAR Exploration with Racemic Material Prior to Chiral Resolution Investment

Given the multi-supplier availability (≥5 vendors) at 95–97% purity and significantly lower cost compared to single-enantiomer analogs (e.g., CAS 153861-59-7 at $310/100 mg), procurement teams can stock the racemic target compound for broad-scope initial SAR studies [1]. Once activity is confirmed in biochemical or cellular assays, the synthetic route can be rendered enantioselective or the racemic product can be resolved via chiral preparative HPLC or enzymatic resolution, leveraging the free hydroxymethyl group as a handle for attachment of chiral auxiliaries. This de-risks the financial commitment to expensive chiral building blocks until target engagement is experimentally validated [2].

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